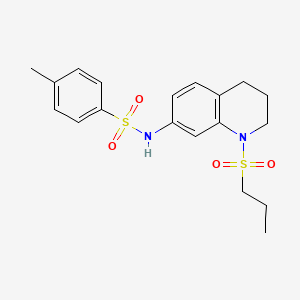

4-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H24N2O4S2 and its molecular weight is 408.53. The purity is usually 95%.

BenchChem offers high-quality 4-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Light-Emitting Diodes (OLEDs) and Photoluminescent Materials

Platinum (II) complexes play a crucial role in the development of organic light-emitting diodes (OLEDs). The title compound, Pt(mpp)(bmppd), exhibits green fluorescence with a maximum at 514 nm. Its photophysical properties make it a potential candidate for use in OLEDs. The combination of a Pt (II) core with organic ligands, such as the aryl-substituted N-heterocyclic compound in this case, leads to intriguing properties, especially in cyclometalated Pt (II) complexes. These complexes are efficient light-emitting structures, and their electronic configuration can be fine-tuned by varying the coordinating ligands .

Catalysis and Synthetic Applications

The synthesis of this compound involves interesting reactions. For instance, it can be synthesized via the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand. Understanding these synthetic pathways can contribute to the development of new catalytic methodologies or the design of related compounds for specific applications .

Sulfonimidates and Medicinal Chemistry

While not directly related to this compound, the broader field of sulfonimidates is worth mentioning. Sulfonimidates have gained interest as intermediates in organic synthesis. They can be accessed from various sulfur reagents and serve as versatile building blocks for the preparation of other organosulfur compounds. Researchers exploring medicinal chemistry may find sulfonimidates useful due to their synthetic accessibility and potential biological activities .

Wirkmechanismus

Target of Action

The primary target of the compound 4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is the acetylcholinesterase (AChE) enzyme . This enzyme plays a crucial role in the nervous system as it catalyzes the hydrolysis of acetylcholine (ACh), a neurotransmitter responsible for transmitting signals in the brain .

Mode of Action

The compound 4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide acts as an inhibitor of the AChE enzyme . By inhibiting AChE, the compound decreases the extent of ACh hydrolysis, thereby enhancing cholinergic transmission . This results in an increase in the concentration of ACh in the synaptic cleft, leading to prolonged cholinergic effects.

Biochemical Pathways

The action of 4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide affects the cholinergic pathway . By inhibiting AChE, the compound prevents the breakdown of ACh, leading to an accumulation of ACh in the synaptic cleft . This results in prolonged stimulation of the postsynaptic neuron, enhancing the transmission of signals in the brain.

Result of Action

The inhibition of AChE by 4-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide leads to an increase in the concentration of ACh in the synaptic cleft . This results in enhanced cholinergic transmission, which can have various effects at the molecular and cellular levels, depending on the specific functions of the cholinergic neurons involved.

Eigenschaften

IUPAC Name |

4-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c1-3-13-26(22,23)21-12-4-5-16-8-9-17(14-19(16)21)20-27(24,25)18-10-6-15(2)7-11-18/h6-11,14,20H,3-5,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKCFRHRUHSXBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-3-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidino]naphthoquinone](/img/structure/B2434648.png)

![1,3,9-Trimethyl-8-[[3-(trifluoromethyl)phenyl]methylsulfanyl]purine-2,6-dione](/img/structure/B2434652.png)

![1-(3-Chlorophenyl)-5-(2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2434662.png)

![3-[[1-(4-Fluorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2434663.png)

![7-bromo-4-[2-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2434668.png)